(S)-ARI-1

Description

Structure

3D Structure

Properties

IUPAC Name |

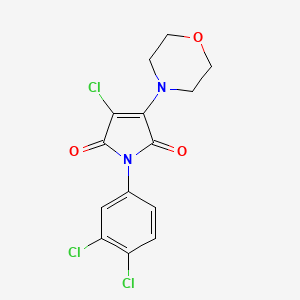

3-chloro-1-(3,4-dichlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3N2O3/c15-9-2-1-8(7-10(9)16)19-13(20)11(17)12(14(19)21)18-3-5-22-6-4-18/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSUIZKGNWELRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3N2O3 | |

| Record name | RI-1 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/RI-1_(chemical) | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360083 | |

| Record name | RI-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415713-60-9 | |

| Record name | 3-Chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=415713-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RI-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415713609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RI-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RI-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8WG8ZRQ99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

RI-1: A Technical Guide to the RAD51 Inhibitor

An In-depth Overview of the Discovery, Mechanism, and Application of a Key Homologous Recombination Inhibitor

Introduction

RI-1 is a small molecule inhibitor that has garnered significant attention within the fields of cancer biology and drug development for its specific targeting of the RAD51 protein, a key player in the homologous recombination (HR) pathway of DNA repair. Discovered in 2012, RI-1 has emerged as a valuable chemical tool to probe the intricacies of DNA repair and as a potential therapeutic agent to sensitize cancer cells to DNA-damaging therapies. This technical guide provides a comprehensive overview of RI-1, detailing its history, mechanism of action, experimental protocols for its use, and its effects on cellular processes.

Discovery and History

RI-1 was identified through a high-throughput screen of a chemical library for compounds that could modulate the binding of RAD51 to single-stranded DNA (ssDNA).[1] The screen identified RI-1 as a potent inhibitor of RAD51's recombinase activity.[1] Its discovery provided researchers with a much-needed tool to specifically interrogate the function of RAD51 in living cells, paving the way for a deeper understanding of the homologous recombination process and its role in cancer development and treatment resistance.

Chemical Properties

RI-1, with the IUPAC name 3-Chloro-1-(3,4-dichlorophenyl)-4-(morpholin-4-yl)-1H-pyrrole-2,5-dione, is a small molecule with a molecular weight of 361.60 g/mol .[2][3] Its chemical formula is C₁₄H₁₁Cl₃N₂O₃.[2]

Table 1: Chemical Properties of RI-1 [2][4]

| Property | Value |

| IUPAC Name | 3-Chloro-1-(3,4-dichlorophenyl)-4-(morpholin-4-yl)-1H-pyrrole-2,5-dione |

| CAS Number | 415713-60-9 |

| Molecular Formula | C₁₄H₁₁Cl₃N₂O₃ |

| Molecular Weight | 361.6 g/mol |

| Solubility | Soluble in DMSO (up to 45 mg/ml) and Ethanol (up to 10 mg/ml with warming) |

Mechanism of Action

RI-1 functions as an irreversible inhibitor of RAD51.[4] Its mechanism of action involves the covalent modification of the cysteine 319 residue on the surface of the RAD51 protein.[1] This binding event is crucial as it disrupts the protein-protein interface necessary for the oligomerization of RAD51 monomers into a nucleoprotein filament on ssDNA.[1] The formation of this filament is an essential step in the search for a homologous template and the subsequent strand invasion during homologous recombination. By preventing filament formation, RI-1 effectively blocks the catalytic activity of RAD51.[1]

Figure 1: Mechanism of RI-1 inhibition of RAD51-mediated homologous recombination.

Quantitative Data

The inhibitory activity of RI-1 has been quantified in various assays and cell lines. The half-maximal inhibitory concentration (IC50) for RAD51 inhibition typically ranges from 5 to 30 µM, depending on the specific experimental conditions.[5] The lethal dose (LD50) for single-agent toxicity in several cancer cell lines has been reported to be in the range of 20-40 µM.

Table 2: Reported IC50 and LD50 Values for RI-1

| Cell Line | Assay Type | Value (µM) | Reference |

| Various | RAD51 Inhibition (in vitro) | 5 - 30 | [5] |

| HeLa | Cell Viability (LD50) | ~20-40 | [5] |

| MCF-7 | Cell Viability (LD50) | ~20-40 | [5] |

| U2OS | Cell Viability (LD50) | ~20-40 | [5] |

| HEK293 (co-treated with Mitomycin C) | Cell Viability (LD50) | 16.62 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving RI-1.

D-Loop Formation Assay

This assay biochemically assesses the ability of RAD51 to mediate the invasion of a single-stranded DNA into a homologous supercoiled duplex DNA, forming a displacement loop (D-loop).

Materials:

-

Purified human RAD51 protein

-

RI-1 (dissolved in DMSO)

-

³²P-labeled single-stranded oligonucleotide (e.g., 90-mer)

-

Homologous supercoiled plasmid DNA (e.g., pUC19)

-

Reaction Buffer (25 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 1 mM MgCl₂, 2 mM ATP, 100 µg/ml BSA)

-

Stop Buffer (20 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% SDS, 1 mg/ml Proteinase K)

-

Agarose gel (1%)

-

TAE buffer

-

Phosphorimager

Procedure:

-

Pre-incubate purified RAD51 protein (e.g., 0.5 µM) with varying concentrations of RI-1 or DMSO vehicle control in reaction buffer for 15 minutes at 37°C.

-

Add the ³²P-labeled ssDNA oligonucleotide (e.g., 2 µM) to the reaction mixture and incubate for another 15 minutes at 37°C to allow for presynaptic filament formation.

-

Initiate the strand invasion reaction by adding the homologous supercoiled plasmid DNA (e.g., 35 µM base pairs).

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding Stop Buffer and incubate for 15 minutes at 37°C.

-

Analyze the reaction products by electrophoresis on a 1% agarose gel in TAE buffer.

-

Dry the gel and visualize the radiolabeled D-loop products using a phosphorimager.

Figure 2: Workflow for the D-loop formation assay to assess RI-1 activity.

RAD51 Foci Formation Assay (Immunofluorescence)

This cell-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a hallmark of active homologous recombination.

Materials:

-

Cells grown on coverslips (e.g., U2OS, HeLa)

-

DNA damaging agent (e.g., Mitomycin C, ionizing radiation)

-

RI-1

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (0.5% Triton X-100 in PBS)

-

Blocking Buffer (5% BSA in PBS)

-

Primary antibody: Rabbit anti-RAD51 (1:500 dilution)

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488, 1:1000 dilution)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to adhere overnight.

-

Treat cells with RI-1 (e.g., 10-20 µM) or DMSO for 1-2 hours.

-

Induce DNA damage by treating with a DNA damaging agent (e.g., 1 µg/ml Mitomycin C for 2 hours or 10 Gy of ionizing radiation).

-

Allow cells to recover for a specified time (e.g., 6-8 hours) to allow for RAD51 foci formation.

-

Wash cells twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

-

Incubate with the primary anti-RAD51 antibody in Blocking Buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody in Blocking Buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount coverslips onto microscope slides using mounting medium.

-

Visualize and quantify RAD51 foci using a fluorescence microscope.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with RI-1, alone or in combination with a DNA damaging agent.

Materials:

-

Cancer cell lines

-

RI-1

-

DNA damaging agent

-

Complete cell culture medium

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Plate a known number of cells (e.g., 200-1000 cells/well, depending on the cell line and treatment) in 6-well plates and allow them to attach overnight.

-

Treat cells with RI-1 or DMSO for a specified duration (e.g., 24 hours).

-

For combination treatments, expose cells to a DNA damaging agent during or after RI-1 treatment.

-

Remove the treatment-containing medium, wash with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

-

Wash the colonies with PBS.

-

Fix and stain the colonies with Crystal Violet solution for 20-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies in each well.

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

Cellular Effects of RI-1

Inhibition of Homologous Recombination and Sensitization to DNA Damage

The primary cellular effect of RI-1 is the disruption of homologous recombination.[1] This leads to an increased reliance on other, more error-prone DNA repair pathways, such as non-homologous end joining (NHEJ). In cancer cells, which often have defects in other DNA repair pathways, the inhibition of HR by RI-1 can be synthetically lethal or can significantly sensitize them to DNA damaging agents like PARP inhibitors, platinum-based chemotherapeutics (e.g., cisplatin), and ionizing radiation.

Cell Cycle Arrest

By inducing DNA damage persistence due to failed HR, RI-1 can trigger cell cycle checkpoints. Treatment with RI-1, particularly in combination with DNA damaging agents, often leads to an accumulation of cells in the G2/M phase of the cell cycle. This arrest prevents cells with damaged DNA from proceeding into mitosis.

Induction of Apoptosis

The accumulation of unrepaired DNA damage ultimately triggers programmed cell death, or apoptosis. Treatment with RI-1, especially in combination with genotoxic agents, has been shown to induce apoptosis, as evidenced by the activation of caspases (such as caspase-3 and caspase-7) and the cleavage of poly(ADP-ribose) polymerase (PARP).

Figure 3: Signaling pathway showing the cellular effects of RI-1.

Conclusion

RI-1 is a powerful and specific inhibitor of RAD51-mediated homologous recombination. Its discovery has provided an invaluable tool for studying DNA repair and has opened up new avenues for cancer therapy. By understanding its mechanism of action and employing the detailed experimental protocols outlined in this guide, researchers and drug development professionals can effectively utilize RI-1 to advance our knowledge of DNA repair and to develop novel strategies for the treatment of cancer. As research continues, the full therapeutic potential of targeting RAD51 with inhibitors like RI-1 is likely to be further realized.

References

- 1. Assay for human Rad51-mediated DNA displacement loop formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay for Human Rad51-Mediated DNA Displacement Loop Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 415713-60-9 (RI-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with the CAS number 415713-60-9, commonly known as RI-1. RI-1 is a potent and specific inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway of DNA repair.[1] This document details the chemical structure, properties, and a proposed synthetic route for RI-1. Furthermore, it elucidates the biological context of its mechanism of action by mapping the signaling pathway affected by RAD51 inhibition. This guide is intended for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development who are interested in the synthesis and application of novel DNA repair inhibitors.

Chemical Structure and Properties

RI-1 is a synthetic, cell-permeable small molecule.[2] Its chemical identity is well-characterized, and its properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 415713-60-9 |

| IUPAC Name | 3-chloro-1-(3,4-dichlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dione |

| Synonyms | RI-1, RAD51 inhibitor 1 |

| Molecular Formula | C₁₄H₁₁Cl₃N₂O₃ |

| Molecular Weight | 361.61 g/mol |

| Canonical SMILES | C1COCCN1C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl |

| InChI Key | MWSUIZKGNWELRF-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Yellow to orange solid |

| Purity | ≥98% (via HPLC) |

| Solubility | Soluble in DMSO (to 100 mM) |

| Storage | Store at +4°C |

Proposed Synthesis of 415713-60-9 (RI-1)

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis workflow for 415713-60-9 (RI-1).

Detailed Methodologies (Proposed)

Step 1: Synthesis of 3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione (Intermediate)

This step involves the reaction of 3,4-dichloroaniline with dichloromaleic anhydride. Acetic anhydride can serve as both a solvent and a dehydrating agent to facilitate the cyclization of the intermediate maleanilic acid to the corresponding maleimide.

-

Reactants: 3,4-Dichloroaniline, Dichloromaleic Anhydride.

-

Solvent/Reagent: Acetic Anhydride.

-

Procedure Outline:

-

Dissolve 3,4-dichloroaniline in acetic anhydride.

-

Add dichloromaleic anhydride to the solution.

-

Heat the reaction mixture to promote the formation of the maleanilic acid and its subsequent cyclization. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude product is collected by filtration, washed, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent.

-

Step 2: Synthesis of 3-chloro-1-(3,4-dichlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dione (Final Product)

The final step is a nucleophilic substitution reaction where one of the chlorine atoms on the maleimide ring is displaced by morpholine.

-

Reactants: 3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione, Morpholine.

-

Solvent: A suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Procedure Outline:

-

Dissolve the dichloromaleimide intermediate in the chosen solvent.

-

Add morpholine to the solution. A non-nucleophilic base may be added to scavenge the HCl generated during the reaction.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures. Reaction progress is monitored by TLC.

-

Once the reaction is complete, the product can be isolated by extraction and purified using column chromatography.

-

Note: The above protocol is a generalized procedure and would require optimization of reaction conditions (temperature, reaction time, stoichiometry of reactants) and purification methods to achieve high yield and purity.

Biological Activity and Signaling Pathway

RI-1 functions as an inhibitor of the RAD51 protein, which is a crucial component of the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair.[1] By inhibiting RAD51, RI-1 disrupts the normal DNA repair process, leading to an accumulation of DNA damage, which can selectively kill cancer cells that are often more reliant on a functional HR pathway.

RAD51 Inhibition Signaling Pathway

Caption: Signaling pathway illustrating the mechanism of action of 415713-60-9 (RI-1).

Inhibition of RAD51 by RI-1 prevents the repair of DNA double-strand breaks via the homologous recombination pathway. This leads to an accumulation of genomic damage. Consequently, this can trigger the upregulation of alternative DNA damage response pathways, such as the ATR-CHK1 signaling cascade, and ultimately results in cell cycle arrest and apoptosis.[3][4][5] A significant outcome of this inhibition is the sensitization of cancer cells to DNA-damaging chemotherapeutic agents.[2]

Conclusion

The compound 415713-60-9 (RI-1) is a valuable tool for studying the intricacies of DNA repair mechanisms and holds potential as a therapeutic agent in oncology. This guide provides a foundational understanding of its chemical nature and a plausible synthetic strategy. The detailed signaling pathway highlights its mechanism of action and its potential for combination therapies. Further research is warranted to optimize the synthesis of RI-1 and to fully elucidate its therapeutic applications.

References

- 1. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Rad51 inhibition is an effective means of targeting DNA repair in glioma models and CD133+ tumor-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]

- 4. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide: 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione (RI-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione, also known as RI-1, is a potent and specific small molecule inhibitor of the RAD51 recombinase, a key enzyme in the homologous recombination (HR) pathway of DNA repair. By covalently binding to cysteine 319 on the surface of the RAD51 protein, RI-1 disrupts the formation of RAD51 filaments on single-stranded DNA, a critical step for repairing DNA double-strand breaks. This inhibition of HR sensitizes cancer cells to DNA damaging agents, such as cross-linking chemotherapeutics, making RI-1 a promising candidate for oncologic drug development. This guide provides a comprehensive review of the synthesis, mechanism of action, and biological activity of RI-1, including detailed experimental protocols and quantitative data.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 3-chloro-1-(3,4-dichlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dione | --INVALID-LINK-- |

| Synonyms | RI-1, RAD51 inhibitor 1 | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₁Cl₃N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 361.61 g/mol | --INVALID-LINK-- |

| CAS Number | 415713-60-9 | --INVALID-LINK-- |

| Appearance | Bright yellow solid | --INVALID-LINK-- |

| Solubility | DMSO: 50 mg/mL | --INVALID-LINK-- |

Synthesis

The synthesis of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione (RI-1) is based on the methods detailed by Budke et al. (2012).[1]

Experimental Protocol: Synthesis of RI-1

Materials:

-

3,4-dichloroaniline

-

Mucobromic acid

-

Morpholine

-

Acetic anhydride

-

Sodium acetate

-

Toluene

-

Ethanol

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 1-(3,4-dichlorophenyl)-3,4-dibromo-1H-pyrrole-2,5-dione:

-

A mixture of 3,4-dichloroaniline and mucobromic acid in toluene is refluxed for 4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is treated with acetic anhydride and sodium acetate and heated at 100°C for 2 hours.

-

The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the dibromo intermediate.

-

-

Synthesis of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione (RI-1):

-

To a solution of the dibromo intermediate in ethanol, morpholine is added dropwise at room temperature.

-

The reaction mixture is stirred for 12 hours.

-

The solvent is evaporated, and the crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford RI-1 as a bright yellow solid.

-

Mechanism of Action

RI-1 is a specific, covalent inhibitor of the human RAD51 protein.[1] Its mechanism of action involves the direct binding to a cysteine residue on the surface of the RAD51 protein, which is crucial for its function in homologous recombination.

Covalent Binding to RAD51

RI-1 contains a maleimide group, which is a reactive Michael acceptor. This group forms a covalent bond with the thiol group of Cysteine 319 (Cys319) on the RAD51 protein.[1] This covalent modification is irreversible and leads to the inactivation of the RAD51 protein.

References

Understanding the morpholinyl group in the compound's function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholinyl group, a saturated six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its frequent appearance in a wide array of approved drugs and clinical candidates is a testament to its remarkable versatility and favorable pharmacological properties. This technical guide delves into the multifaceted role of the morpholinyl moiety in compound function, providing quantitative data, detailed experimental protocols, and visual representations of its impact on signaling pathways and experimental workflows.

The Functional Significance of the Morpholinyl Group

The utility of the morpholinyl group in drug design stems from its unique combination of physicochemical properties that positively influence a molecule's overall pharmacokinetic and pharmacodynamic profile.

-

Enhanced Aqueous Solubility and Favorable Lipophilicity: The presence of the polar ether oxygen and the basic nitrogen atom within the morpholine ring imparts a well-balanced hydrophilic-lipophilic character to molecules.[2] This often leads to improved aqueous solubility, a critical factor for drug formulation and bioavailability, without excessively increasing lipophilicity, which can lead to off-target effects and toxicity.[3]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation. This inherent stability can increase a drug's half-life and reduce the formation of potentially reactive metabolites.

-

Improved Permeability and Blood-Brain Barrier Penetration: The morpholine group's ability to engage in hydrogen bonding and its moderate pKa (typically around 8.5) contribute to its capacity to enhance a compound's permeability across biological membranes, including the challenging blood-brain barrier (BBB).[2][4] This has made it a valuable component in the design of central nervous system (CNS) active drugs.

-

Potency and Selectivity Enhancement: The morpholine moiety can act as a crucial pharmacophore, directly interacting with biological targets through hydrogen bonding or by orienting other functional groups for optimal binding.[5] In many instances, the incorporation of a morpholine ring leads to a significant increase in a compound's potency and selectivity for its intended target.

Quantitative Impact of the Morpholinyl Group on Biological Activity

The introduction or modification of a morpholinyl group can have a profound and quantifiable impact on a compound's biological activity. The following tables summarize quantitative data from structure-activity relationship (SAR) studies, highlighting the influence of the morpholinyl moiety on the inhibitory potency of various compounds.

Table 1: Impact of Morpholine on PI3K/mTOR Inhibition

| Compound ID | Base Scaffold | R Group | Target | IC50 (nM) | Fold Change vs. Non-Morpholinyl Analog | Reference |

| GDC-0941 | Thieno[3,2-d]pyrimidine | 4-morpholinyl | PI3Kα | 3 | - | [6] |

| Analog 1 | Thieno[3,2-d]pyrimidine | 4-piperidinyl | PI3Kα | 15 | 5-fold decrease | [6] |

| PKI-587 | Morpholino-triazine | - | PI3Kα | 0.45 | - | [2] |

| PKI-587 | Morpholino-triazine | - | mTOR | 0.96 | - | [2] |

Table 2: Influence of Morpholine on sAC Inhibition

| Compound ID | Base Scaffold | R Group | Target | IC50 (nM) | Residence Time (s) | Reference |

| 29 | Pyrimidine | H | sAC | 160 | 25 | [7] |

| 30 | Pyrimidine | 4-morpholinyl | sAC | 3.3 | 3181 | [7] |

Table 3: Morpholine Derivatives as Anticancer Agents

| Compound ID | Base Scaffold | Target Cell Line | IC50 (µM) | Reference |

| 1h | Morpholine-acetamide | ID8 (Ovarian Cancer) | 9.40 | [8] |

| 1i | Morpholine-acetamide | ID8 (Ovarian Cancer) | 11.2 | [8] |

| Cisplatin (Standard) | - | ID8 (Ovarian Cancer) | 8.50 | [8] |

| 10e | Morpholine-Substituted Tetrahydroquinoline | A549 (Lung Cancer) | 1.09 | [9] |

| Everolimus (Standard) | - | A549 (Lung Cancer) | 2.53 | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key morpholinyl-containing drug and for essential in vitro ADME assays used to characterize compounds bearing this moiety.

Synthesis of Linezolid

Linezolid is an oxazolidinone antibiotic that features a morpholinyl group. The following is a summarized protocol for its synthesis.[6][10]

Step 1: Synthesis of (S)-2-[3-(3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidine-5-yl methyl]-isoindole-1,3-dione (III)

-

To a solution of methyl 3-fluoro-4-morpholino phenyl carbamate (V) in an appropriate solvent (e.g., THF), add n-butyllithium in hexane at a low temperature (e.g., -78 °C).

-

After stirring for a suitable time, add (R)-epichlorohydrin to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction and extract the product, (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one (IV).

-

React intermediate (IV) with potassium phthalimide in a polar solvent (e.g., DMF).

-

Heat the reaction mixture and monitor for completion.

-

Upon completion, cool the reaction, and isolate the product (III) by precipitation and filtration.

Step 2: Synthesis of Linezolid (I)

-

Treat the phthalimide-protected intermediate (III) with a suitable amine source, such as hydrazine or methylamine, in a solvent like ethanol.

-

Reflux the reaction mixture to effect deprotection.

-

After completion, cool the reaction and remove the phthalhydrazide byproduct by filtration.

-

To the resulting amine solution, add acetic anhydride to perform the acetylation.

-

Stir the reaction at room temperature until completion.

-

Isolate the final product, Linezolid (I), by crystallization and filtration.

In Vitro ADME Assays

3.2.1. Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound.

-

Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-28 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Assay Procedure:

-

Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Add the test compound (typically at a concentration of 10 µM) to the apical (A) side of the monolayer.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 2 hours), collect samples from the basolateral (B) side.

-

To assess active efflux, perform the assay in the reverse direction (B to A).

-

-

Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

3.2.2. Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to phase I metabolism.

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

-

Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Initiate the metabolic reaction by adding the test compound.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

-

Data Analysis: Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (Clint).

Visualizing the Role of the Morpholinyl Group

Graphviz diagrams are used here to illustrate a key signaling pathway targeted by morpholinyl-containing drugs and a typical experimental workflow in drug discovery.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholinyl-containing drugs.

Caption: Experimental workflow for in vitro ADME assessment of a morpholinyl-containing compound.

Conclusion

The morpholinyl group is a powerful and versatile tool in the arsenal of the medicinal chemist. Its favorable physicochemical properties contribute to improved drug-like characteristics, including enhanced solubility, metabolic stability, and membrane permeability. As demonstrated by the quantitative data, the strategic incorporation of a morpholine moiety can lead to substantial improvements in potency and selectivity. The experimental protocols provided offer a starting point for the synthesis and evaluation of novel morpholinyl-containing compounds. The signaling pathway and workflow diagrams visually encapsulate the importance of this scaffold in both biological systems and the drug discovery process. For researchers and drug development professionals, a thorough understanding of the morpholinyl group's function is essential for the rational design of the next generation of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. enamine.net [enamine.net]

- 3. youtube.com [youtube.com]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]

An In-depth Technical Guide on the Initial Screening of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione (RI-1), a RAD51 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial screening and characterization of the compound 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione, also known as RI-1. This small molecule has been identified as a potent and specific inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway of DNA repair. This document details the mechanism of action of RI-1, summarizes key quantitative data from initial screening assays, provides detailed experimental protocols for its evaluation, and visualizes the affected signaling pathway and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, DNA repair, and drug discovery.

Introduction

Homologous recombination is a critical DNA repair pathway that is essential for maintaining genomic stability. The central protein in this pathway, RAD51, facilitates the search for homology and strand invasion, which are crucial steps in the repair of DNA double-strand breaks (DSBs). In many cancer cells, RAD51 is overexpressed, contributing to therapeutic resistance. Therefore, the development of small molecule inhibitors of RAD51 is a promising strategy in oncology.

The compound 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione (RI-1) emerged from a high-throughput screen as an inhibitor of RAD51's binding to single-stranded DNA (ssDNA)[1]. Subsequent studies have elucidated its mechanism of action and demonstrated its potential to sensitize cancer cells to DNA damaging agents[1][2].

Mechanism of Action

RI-1 acts as an irreversible inhibitor of RAD51. It forms a covalent bond with the cysteine 319 residue on the surface of the RAD51 protein[1][2]. This modification likely destabilizes the interface between RAD51 monomers, thereby inhibiting the formation of the RAD51-ssDNA nucleoprotein filament, a critical step for its function in homologous recombination[1][3].

The proposed chemical mechanism involves a Michael addition of the cysteine thiol group to the electrophilic maleimide core of RI-1[1].

Quantitative Data Summary

The initial screening of RI-1 has generated quantitative data across various in vitro and cell-based assays. The following tables summarize the key findings.

| Assay Type | Description | Cell Line/System | Result | Reference |

| RAD51 Inhibition (IC50) | Inhibition of RAD51-ssDNA binding. | Biochemical Assay | 5-30 µM | [1][2] |

| Cell Viability (LD50) | Single-agent toxicity of RI-1. | HeLa, MCF-7, U2OS | 20-40 µM | [4] |

| Homologous Recombination | Inhibition of gene conversion. | U2OS | >50% inhibition | [5] |

| Single-Strand Annealing | Stimulation of an alternative DNA repair pathway. | HEK293 | Stimulation observed | [5] |

| RAD51 Foci Formation | Disruption of RAD51 foci formation after DNA damage. | Human Fibroblasts | Significant reduction with 20 µM RI-1 | [1][5] |

| Sensitization to Chemotherapy | Potentiation of the lethal effects of Mitomycin C. | HeLa, MCF-7, U2OS | Sensitization observed with 15-25 µM RI-1 | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial screening of RI-1 are provided below.

RAD51-ssDNA Binding Assay (Fluorescence Polarization)

This assay quantifies the binding of RAD51 to ssDNA in the presence of an inhibitor.

-

Materials:

-

Purified human RAD51 protein

-

Fluorescently-tagged ssDNA oligonucleotide (e.g., 45-mer poly-dT with a 5' Alexa 488 tag)

-

RI-1

-

Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 0.25 µM BSA, 2% glycerol, 30 mM NaCl, 4% DMSO, 2 mM ATP

-

384-well black non-binding polystyrene plates

-

Fluorescence polarization plate reader

-

-

Protocol:

-

Pre-incubate purified RAD51 protein with varying concentrations of RI-1 in the assay buffer at room temperature for 5 minutes.

-

Add the fluorescently-tagged ssDNA to a final concentration of 100 nM.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Measure fluorescence polarization using a plate reader with excitation at 470±5nm and emission at 530±5nm.

-

Data is fitted to determine the IC50 value of RI-1.

-

D-Loop Formation Assay

This assay assesses the ability of RAD51 to catalyze the invasion of a single-stranded DNA into a homologous supercoiled duplex DNA to form a displacement loop (D-loop).

-

Materials:

-

Purified human RAD51 protein

-

32P-labeled ssDNA oligonucleotide

-

Homologous supercoiled duplex DNA (e.g., pBluescript SK)

-

RI-1

-

Reaction Buffer: 25 mM HEPES-NaOH (pH 7.5), 3 mM ATP, 5 mM CaCl₂, 1 mM TCEP

-

Stop Solution: 10% SDS, 10 mg/mL proteinase K

-

Agarose gel electrophoresis equipment

-

Phosphorimager

-

-

Protocol:

-

Pre-incubate RAD51 (e.g., 0.4 µM) with varying concentrations of RI-1 in the reaction buffer.

-

Add the 32P-labeled ssDNA (e.g., 1.2 µM nucleotide concentration) and incubate at 37°C for 5 minutes to allow for presynaptic filament formation.

-

Initiate the reaction by adding the supercoiled dsDNA.

-

Incubate at 37°C for a set time (e.g., 5 minutes).

-

Stop the reaction by adding the stop solution and incubate at 37°C for 5 minutes.

-

Resolve the reaction products on a 0.9% agarose gel.

-

Visualize and quantify the D-loop formation using a phosphorimager.

-

RAD51 Foci Formation Assay (Immunofluorescence)

This cell-based assay visualizes the recruitment of RAD51 to sites of DNA damage.

-

Materials:

-

Human cell line (e.g., immortalized human fibroblasts)

-

DNA damaging agent (e.g., 150 nM Mitomycin C)

-

RI-1 (e.g., 20 µM)

-

Primary antibody against RAD51

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

-

-

Protocol:

-

Seed cells on coverslips.

-

Treat cells with the DNA damaging agent and/or RI-1 for a specified time (e.g., 8 hours).

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary anti-RAD51 antibody.

-

Incubate with the fluorescently-labeled secondary antibody and DAPI.

-

Mount the coverslips on slides and visualize using a fluorescence microscope.

-

Quantify the number of RAD51 foci per nucleus.

-

Visualizations

Homologous Recombination Pathway and Inhibition by RI-1

The following diagram illustrates the key steps of the homologous recombination pathway and the point of inhibition by RI-1.

Caption: Inhibition of RAD51 filament formation by RI-1 in the HR pathway.

Experimental Workflow for RI-1 Screening

This diagram outlines the general workflow used for the initial screening and characterization of RI-1.

Caption: Workflow for the screening and validation of RI-1.

Conclusion

The initial screening of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione (RI-1) has successfully identified it as a specific and potent inhibitor of RAD51. Its mechanism of action, involving the covalent modification of RAD51, leads to the disruption of homologous recombination. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further investigation of RI-1 as a potential therapeutic agent, particularly in combination with conventional cancer therapies that induce DNA damage. This document serves as a comprehensive resource for researchers aiming to build upon these initial findings and explore the full potential of RAD51 inhibition in cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Assay for Human Rad51-Mediated DNA Displacement Loop Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of the RI-1 and RAD51 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the interaction between the small molecule inhibitor RI-1 and the RAD51 recombinase, a critical protein in the homologous recombination (HR) DNA repair pathway. This document details the mechanism of action of RI-1, presents quantitative data on its inhibitory effects, outlines experimental protocols for its study, and visualizes the pertinent biological pathways and experimental workflows.

Introduction to RI-1 and RAD51

RAD51 is a key enzyme in the homologous recombination pathway, a vital cellular process for the error-free repair of DNA double-strand breaks.[1] The proper functioning of RAD51 is crucial for maintaining genomic stability.[1] RAD51 polymerizes on single-stranded DNA (ssDNA) to form a nucleoprotein filament that facilitates the search for a homologous DNA sequence and subsequent strand invasion.[1][2]

RI-1 is a small molecule inhibitor of RAD51 that has been shown to sensitize cancer cells to DNA-damaging agents.[3][4] It acts by covalently binding to a specific cysteine residue on the surface of RAD51, thereby disrupting its ability to form functional filaments.[3][5] Understanding the molecular details of this interaction is crucial for the development of more potent and specific RAD51 inhibitors for therapeutic applications.

In Silico Modeling of the RI-1 and RAD51 Interaction

In silico modeling provides a powerful tool to investigate the interaction between RI-1 and RAD51 at an atomic level. Given that RI-1 forms a covalent bond with Cysteine-319 (Cys319) of RAD51, covalent docking and molecular dynamics (MD) simulations are the most appropriate computational methods to study this complex.[3][6]

Covalent Docking of RI-1 to RAD51

Covalent docking simulations can predict the binding pose of RI-1 at the RAD51 active site and model the formation of the covalent bond with Cys319.[7] Software such as AutoDock can be used for this purpose.[7]

Workflow for Covalent Docking:

References

- 1. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single-Molecule Imaging Brings Rad51 Nucleoprotein Filaments into Focus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single-molecule analysis reveals cooperative stimulation of Rad51 filament nucleation and growth by mediator proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Redox regulation of RAD51 Cys319 and homologous recombination by peroxiredoxin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent docking using autodock: Two‐point attractor and flexible side chain methods - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RI-1 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

RI-1 is a selective and irreversible inhibitor of the RAD51 protein, a critical component of the homologous recombination (HR) DNA repair pathway.[1][2][3] In eukaryotic cells, RAD51 plays a central role in repairing DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. The overexpression of RAD51 has been documented in a variety of human cancers, including breast, lung, and ovarian cancers, and is often correlated with resistance to chemo- and radiotherapy.[3] RI-1 presents a valuable tool for investigating the mechanisms of DNA repair and holds promise as a therapeutic agent by sensitizing cancer cells to DNA-damaging treatments.

Mechanism of Action

RI-1's inhibitory action is achieved through the covalent modification of RAD51. The chemical structure of RI-1, 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione, features a chloromaleimide group that functions as a Michael acceptor.[1] This reactive group forms a covalent bond with the cysteine 319 residue on the surface of the RAD51 protein.[1][2] This modification is thought to disrupt the protein-protein interface essential for the formation of RAD51 nucleoprotein filaments on single-stranded DNA (ssDNA), a crucial step for initiating homologous recombination.[1][2][4] Consequently, the inhibition of RAD51 by RI-1 leads to a decrease in error-free homologous recombination and an increase in the more error-prone single-strand annealing (SSA) pathway for DSB repair.[1][2]

Key Applications in Cancer Research

-

Dissecting DNA Repair Pathways: As a specific inhibitor of RAD51, RI-1 allows researchers to probe the intricacies of the homologous recombination pathway and its interplay with other DNA repair mechanisms in cancer cells.[1]

-

Sensitizing Tumors to Therapy: RI-1 can enhance the efficacy of conventional cancer treatments. By crippling the cell's ability to repair DNA damage, it potentiates the cytotoxic effects of DNA cross-linking agents such as mitomycin C and cisplatin, as well as ionizing radiation.[1][5]

-

Exploiting Synthetic Lethality: In tumors with pre-existing defects in other DNA repair pathways (e.g., those with BRCA1 or BRCA2 mutations), the inhibition of RAD51 by RI-1 can induce synthetic lethality, a state where the combination of two genetic or chemical insults leads to cell death, while either insult alone is tolerated.

-

Preclinical Evaluation: In vivo studies have demonstrated that RI-1 can significantly reduce tumor growth in animal models of triple-negative breast cancer.[5][6]

Quantitative Data

The following table summarizes the in vitro activity of the RI-1 compound from published studies.

| Parameter | Cell Line(s) | Concentration Range | Reference(s) |

| IC50 (RAD51 Inhibition) | In vitro assays | 5 - 30 µM | [3][4][5][6][7] |

| LD50 (Single-agent cytotoxicity) | HeLa, MCF-7, U2OS | 20 - 40 µM | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effect of RI-1 on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

RI-1 compound (dissolved in sterile DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

96-well clear, flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a 2X stock solution of RI-1 at various concentrations in complete medium. A typical final concentration range to test would be 1 µM to 100 µM. Prepare a vehicle control (DMSO) at a concentration equivalent to the highest RI-1 concentration.

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X RI-1 dilutions or vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

-

Measurement: Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC50 value.

Western Blot Analysis of RAD51 Foci Formation

This protocol is designed to visualize the inhibition of RAD51 foci formation at sites of DNA damage following RI-1 treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

RI-1 compound

-

DNA damaging agent (e.g., Mitomycin C, 150 nM)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4-12% Bis-Tris SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody: Rabbit anti-RAD51 (1:1000 dilution)

-

Loading control primary antibody: Mouse anti-β-actin (1:5000 dilution)

-

Secondary antibodies: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG (1:2000 dilution)

-

Enhanced Chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with 20 µM RI-1 for 8 hours.[2] For the final 2-4 hours of the RI-1 treatment, add 150 nM Mitomycin C to induce DNA damage.[2]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.

-

Sample Preparation and Electrophoresis: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes. Load the samples onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Antibody Incubation: Incubate the membrane with the primary anti-RAD51 antibody overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL reagent and visualize the protein bands using a chemiluminescence imager.

-

Loading Control: Strip the membrane and re-probe with the β-actin antibody to ensure equal protein loading.

Chemosensitization Assay

This protocol assesses the synergistic effect of RI-1 with a chemotherapeutic agent.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

RI-1 compound

-

Chemotherapeutic agent (e.g., Cisplatin or Mitomycin C)

-

Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well white, clear-bottom cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate as described in the cell viability protocol.

-

Compound Preparation: Prepare serial dilutions of the chemotherapeutic agent and RI-1.

-

Treatment: Treat the cells with a matrix of concentrations of both the chemotherapeutic agent and RI-1, including each agent alone and in combination.

-

Incubation: Incubate the plate for 48-72 hours.

-

Viability Measurement: Perform a cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Analyze the data for synergy using the Bliss independence model or the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Visualizations

Caption: RI-1 inhibits RAD51 filament formation, blocking homologous recombination.

Caption: A general workflow for studying the effects of RI-1 in cancer cells.

References

- 1. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RI-1 (chemical) - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. universalbiologicals.com [universalbiologicals.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for RAD51 Inhibitor 1 (RI-1) in DNA Repair Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAD51 is a key protein in the homologous recombination (HR) pathway, a crucial mechanism for the error-free repair of DNA double-strand breaks (DSBs). Overexpression of RAD51 is common in various cancers and is associated with resistance to chemo- and radiotherapy. RAD51 Inhibitor 1 (RI-1) is a small molecule that specifically targets and inhibits RAD51, making it a valuable tool for studying DNA repair mechanisms and a potential therapeutic agent.[1] RI-1 acts by covalently binding to cysteine 319 on the surface of the RAD51 protein.[1] This binding is thought to destabilize the interface required for RAD51 monomers to oligomerize into filaments on single-stranded DNA (ssDNA), a critical step for initiating homologous recombination.[1] Consequently, RI-1 inhibits the formation of RAD51 foci at sites of DNA damage, disrupts gene conversion, and sensitizes cancer cells to DNA cross-linking agents.[1][2]

These application notes provide detailed protocols for utilizing RI-1 in various cellular and biochemical assays to study its effects on DNA repair, cell viability, and its direct interaction with the RAD51 protein.

Data Presentation

The efficacy of RAD51 Inhibitor 1 (RI-1) has been evaluated in various assays. The following table summarizes the quantitative data regarding its inhibitory concentrations.

| Assay Type | Cell Line / System | IC50 Value | Reference |

| Biochemical Assays | |||

| ssDNA Binding (Fluorescence Polarization) | Purified Human RAD51 | 5 - 30 µM | [1] |

| Cell-Based Assays | |||

| Homologous Recombination (DR-GFP) | U2OS | ~10 - 20 µM | [2] |

| Cell Viability (Generic) | Various Cancer Cell Lines | Micromolar Range | [1] |

Note: IC50 values in cell-based assays can vary depending on the cell line, incubation time, and specific assay conditions. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific experimental setup.

Experimental Protocols

Immunofluorescence Staining for RAD51 Foci Formation

This protocol is designed to visualize the inhibition of RAD51 foci formation in cells treated with RI-1 following the induction of DNA damage.

Materials:

-

Human cell line of choice (e.g., U2OS, HeLa, MCF-7)

-

Glass coverslips

-

Complete cell culture medium

-

DNA damaging agent (e.g., Mitomycin C (MMC), Etoposide, or ionizing radiation)

-

RAD51 Inhibitor 1 (RI-1)

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

-

Primary antibody: Rabbit anti-RAD51

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentration of RI-1 (e.g., 10-20 µM) or DMSO (vehicle control) for 4-24 hours.

-

Induce DNA damage by adding a DNA damaging agent (e.g., 1 µM MMC for 2 hours) or by irradiation (e.g., 5 Gy).

-

After the damage induction period, wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Block the cells with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate the cells with the primary anti-RAD51 antibody diluted in blocking solution overnight at 4°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. RAD51 foci will appear as bright green dots within the DAPI-stained nuclei.

-

Quantify the number of RAD51 foci per cell. A significant reduction in the number of foci in RI-1 treated cells compared to the control indicates inhibition of RAD51.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with RI-1.

Materials:

-

Human cancer cell line of choice

-

96-well cell culture plates

-

Complete cell culture medium

-

RAD51 Inhibitor 1 (RI-1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of RI-1 in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of RI-1 (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM) or DMSO (vehicle control).

-

Incubate the plate for 24-72 hours at 37°C in a humidified incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Homologous Recombination Efficiency Assay (DR-GFP Reporter Assay)

This protocol utilizes a cell line containing a DR-GFP reporter system to quantify the efficiency of homologous recombination.

Materials:

-

U2OS cell line stably expressing the DR-GFP reporter construct

-

Complete cell culture medium

-

I-SceI expression vector (e.g., pCBASceI)

-

Transfection reagent

-

RAD51 Inhibitor 1 (RI-1)

-

Flow cytometer

Protocol:

-

Seed the U2OS DR-GFP cells in 6-well plates.

-

When the cells reach 70-80% confluency, transfect them with the I-SceI expression vector using a suitable transfection reagent according to the manufacturer's instructions. This will induce a site-specific double-strand break in the reporter construct.

-

After 4-6 hours of transfection, replace the medium with fresh medium containing various concentrations of RI-1 (e.g., 5, 10, 20 µM) or DMSO (vehicle control).

-

Incubate the cells for 48-72 hours.

-

Harvest the cells by trypsinization and resuspend them in PBS.

-

Analyze the percentage of GFP-positive cells using a flow cytometer. Successful homologous recombination repair of the DSB will result in a functional GFP gene and thus a fluorescent signal.

-

The percentage of GFP-positive cells in the RI-1 treated samples relative to the control reflects the efficiency of homologous recombination.

Visualizations

Caption: RAD51's role in HR and its inhibition by RI-1.

Caption: Workflow for assessing RI-1 activity.

References

Application Notes and Protocols for the Dissolution of RI-1 (CAS: 415713-60-9) for In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of RI-1 (CAS: 415713-60-9), a potent and selective inhibitor of RAD51, for in vivo experimental use. The information compiled is intended to guide researchers in preparing this compound for administration in animal models.

Compound Information

-

Compound Name: RI-1[1]

-

CAS Number: 415713-60-9

-

Mechanism of Action: RI-1 is a RAD51 inhibitor with IC50 values typically in the range of 5-30 μM.[1][2] It covalently binds to cysteine 319 on the surface of the RAD51 protein, which disrupts the formation of RAD51 filaments on single-stranded DNA, a critical step in homologous recombination-mediated DNA repair.[1][3] By inhibiting RAD51, RI-1 can sensitize cancer cells to DNA-damaging agents.[1][4]

Solubility Data

RI-1 is a hydrophobic compound with limited solubility in aqueous solutions. The following table summarizes its solubility in common laboratory solvents. It is recommended to prepare a fresh solution for each experiment and to use sonication or gentle warming to aid dissolution if necessary.[2]

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥18.1 mg/mL | A stock solution in DMSO can be prepared and stored at -20°C for up to two months or -80°C for up to one year.[4][5] |

| Ethanol (EtOH) | ≥8.89 mg/mL | Gentle warming may be required to achieve complete dissolution.[6] |

| Water | Insoluble | |

| PBS (pH 7.2) | Insoluble |

Experimental Protocols for In Vivo Dissolution

The following are established protocols for preparing RI-1 for administration in animal models. The choice of vehicle will depend on the intended route of administration and the experimental design.

Protocol 1: DMSO and Corn Oil Formulation (for Intraperitoneal Injection)

This formulation is suitable for intraperitoneal (i.p.) administration and has been used in mouse xenograft models.[2]

Materials:

-

RI-1 (CAS: 415713-60-9) powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Corn oil, sterile

Procedure:

-

Prepare a stock solution of RI-1 in DMSO. Weigh the required amount of RI-1 powder and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. Sonication may be used to facilitate dissolution.

-

Prepare the final formulation. For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL RI-1 stock solution in DMSO to 900 µL of sterile corn oil.[2]

-

Mix thoroughly. Vortex the solution until it is a clear and homogenous suspension.

-

Administer immediately. It is recommended to use the freshly prepared formulation on the same day.[2]

Protocol 2: Aqueous Formulation with Co-solvents (for Oral or Intravenous Administration)

This formulation uses a combination of co-solvents to improve the solubility of RI-1 in an aqueous base, which may be suitable for oral gavage or potentially intravenous administration, though caution is advised for the latter due to potential precipitation.

Materials:

-

RI-1 (CAS: 415713-60-9) powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

PEG300 (Polyethylene glycol 300)

-

Tween 80 (Polysorbate 80)

-

Sterile water or saline

Procedure:

-

Prepare a stock solution of RI-1 in DMSO. As in Protocol 1, prepare a concentrated stock solution of RI-1 in DMSO (e.g., 25 mg/mL).

-

Add co-solvents sequentially. To prepare a 1 mL working solution, add the components in the following order, ensuring the solution is clear after each addition[5]:

-

Start with 400 µL of PEG300.

-

Add 50 µL of the 25 mg/mL RI-1 DMSO stock solution and mix well.

-

Add 50 µL of Tween 80 and mix thoroughly.

-

Add 500 µL of sterile water or saline to reach the final volume of 1 mL.

-

-

Mix thoroughly. Vortex the final solution until it is clear.

-

Use immediately. This formulation should be prepared fresh before each use to avoid precipitation.[5]

Experimental Workflow for In Vivo Administration of RI-1

The following diagram illustrates a typical workflow for preparing and administering RI-1 in an animal study.

References

- 1. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An optimized RAD51 inhibitor that disrupts homologous recombination without requiring Michael acceptor reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tribioscience.com [tribioscience.com]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

Application Notes and Protocols for 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione (RI-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione, also known as RI-1, is a potent and selective inhibitor of RAD51 recombinase.[1][2][3] RAD51 is a key protein in the homologous recombination (HR) pathway, an essential cellular process for the error-free repair of DNA double-strand breaks (DSBs).[4] By inhibiting RAD51, RI-1 disrupts the formation of the RAD51 nucleoprotein filament on single-stranded DNA, a critical step for strand invasion and homologous pairing. This leads to a reduction in gene conversion and an increase in the error-prone single-strand annealing (SSA) pathway for DNA repair.[4][5] The inhibition of RAD51-mediated DNA repair by RI-1 can sensitize cancer cells to DNA-damaging agents, making it a valuable tool for cancer research and a potential therapeutic agent.[1][3]

Mechanism of Action: RI-1 acts as a covalent inhibitor, forming a bond with the Cysteine 319 residue on the surface of the RAD51 protein.[2][3] This modification is thought to disrupt the interface required for the oligomerization of RAD51 monomers into a functional filament on DNA.[4]

Data Presentation

Table 1: In Vitro Activity of RI-1

| Parameter | Value | Target | Assay | Reference |

| IC50 | 5-30 µM | Human RAD51 | Inhibition of RAD51-mediated homologous recombination | [1][2][3] |

Experimental Protocols

Protocol 1: RAD51 Focus Formation Assay in Cultured Cells

This protocol describes the immunofluorescent staining of RAD51 foci in cultured cells to assess the inhibitory activity of RI-1 on the recruitment of RAD51 to sites of DNA damage.

Materials:

-

Human cancer cell line (e.g., U2OS, HeLa)

-

Culture medium and supplements

-

RI-1 (dissolved in DMSO)

-

DNA-damaging agent (e.g., Mitomycin C, ionizing radiation)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against RAD51

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of RI-1 (or DMSO as a vehicle control) for a predetermined time (e.g., 2-4 hours).

-

Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 1 µM Mitomycin C for 2 hours or 10 Gy of ionizing radiation).

-

Wash the cells with PBS and allow them to recover in fresh medium containing RI-1 for a specific period (e.g., 4-6 hours) to allow for RAD51 foci formation.

-

Fix the cells with fixation solution for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate the cells with the primary anti-RAD51 antibody diluted in blocking solution overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the number of RAD51 foci per nucleus. A significant reduction in the number of foci in RI-1 treated cells compared to the control indicates inhibition of RAD51 recruitment.

Protocol 2: Gene Conversion Assay (DR-GFP Reporter Assay)

This protocol utilizes a cell line containing a DR-GFP reporter system to quantify the efficiency of homologous recombination-mediated gene conversion.

Materials:

-

U2OS-DR-GFP or similar reporter cell line

-

Culture medium and supplements

-

RI-1 (dissolved in DMSO)

-

I-SceI expression vector (e.g., pCBASceI)

-

Transfection reagent

-

Flow cytometer

Procedure:

-

Seed the reporter cell line in a multi-well plate.

-

Treat the cells with varying concentrations of RI-1 (or DMSO as a vehicle control).

-

Co-transfect the cells with the I-SceI expression vector to induce a site-specific double-strand break in the reporter construct.

-

Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.

-

Harvest the cells by trypsinization.

-

Analyze the percentage of GFP-positive cells using a flow cytometer. A decrease in the percentage of GFP-positive cells in RI-1 treated samples compared to the control indicates inhibition of gene conversion.

Mandatory Visualizations

Caption: Workflow for assessing RI-1 activity on RAD51 foci formation.

Caption: Inhibition of the RAD51-mediated homologous recombination pathway by RI-1.

References

Application Notes and Protocols for Inducing Synthetic Lethality with RI-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of RI-1, a potent and specific small molecule inhibitor of RAD51 recombinase. By disrupting homologous recombination (HR), a critical DNA double-strand break (DSB) repair pathway, RI-1 induces synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, most notably those with mutations in the BRCA1 or BRCA2 genes. This document details the mechanism of action of RI-1, presents quantitative data on its efficacy, and provides detailed protocols for key in vitro and in vivo experiments to assess its activity. The information herein is intended to guide researchers in utilizing RI-1 as a tool to explore synthetic lethal approaches in cancer therapy and drug development.

Introduction to RI-1 and Synthetic Lethality

Synthetic lethality is a promising therapeutic strategy in oncology that exploits the codependence of cancer cells on multiple DNA repair pathways. When one repair pathway is inactivated by a mutation (e.g., in BRCA1 or BRCA2), the cancer cell becomes heavily reliant on a compensatory pathway for survival. Targeting this compensatory pathway with a specific inhibitor can lead to selective cancer cell death, while sparing normal cells that have a functional primary pathway.

RI-1 is a small molecule that covalently binds to cysteine 319 on the surface of the RAD51 protein.[1][2][3] This binding event destabilizes the RAD51 filament formation on single-stranded DNA (ssDNA), a crucial step in the initiation of HR.[1][2][3] By inhibiting RAD51, RI-1 effectively blocks the HR pathway. In cells with pre-existing defects in other DNA repair mechanisms, such as BRCA-deficient tumors, the inhibition of HR by RI-1 leads to the accumulation of lethal DNA damage and subsequent cell death.

Mechanism of Action of RI-1

RI-1's primary mechanism of action is the inhibition of RAD51-mediated homologous recombination. This process can be visualized as a multi-step cascade:

-

DNA Damage: Endogenous or exogenous factors cause DNA double-strand breaks (DSBs).

-

RAD51 Recruitment: In HR-proficient cells, RAD51 is recruited to the site of the DSB and forms a nucleoprotein filament on the resected ssDNA.

-